N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
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Overview
Description
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a complex organic compound characterized by its unique structural components, including a tert-butylphenyl group, a cyano group, and a thiolane ring with a dioxo substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the tert-butylphenyl group: This step involves the alkylation of phenyl compounds with tert-butyl halides under Friedel-Crafts alkylation conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Synthesis of the thiolane ring: The thiolane ring is synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling of intermediates: The final step involves coupling the synthesized intermediates under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, offering possibilities for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism by which N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiolane ring may interact with sulfur-containing enzymes or proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of both a cyano group and a thiolane ring with a dioxo substitution is relatively rare, making it a compound of significant interest for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-2-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)15-6-4-14(5-7-15)16(11-19)20-17(21)10-13-8-9-24(22,23)12-13/h4-7,13,16H,8-10,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBVRWHSKRZTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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